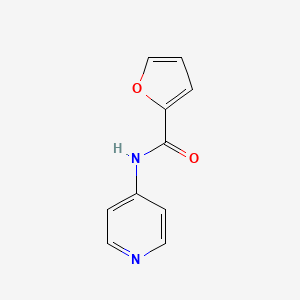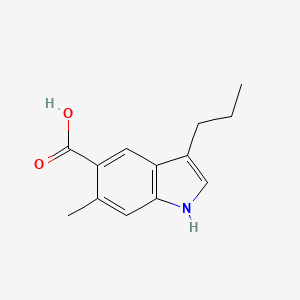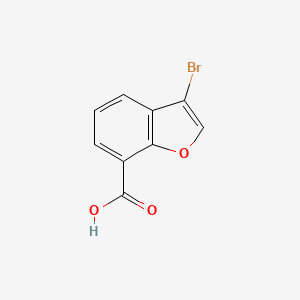
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, commonly referred to as 5-HIAA, is an organic compound found in many living organisms. It is a metabolite of tryptophan, an essential amino acid, and is also a precursor of serotonin, a neurotransmitter. 5-HIAA has been studied extensively for its role in a variety of biological processes, including biochemistry, physiology, and pharmacology.
科学的研究の応用
5-HIAA has been studied extensively in scientific research. It has been used to study the metabolism of tryptophan, as well as its role in the regulation of serotonin levels. In addition, 5-HIAA has been used to study the roles of monoamine oxidase and other enzymes in the metabolism of monoamines. Furthermore, 5-HIAA has been used to study the role of serotonin in various physiological processes, such as appetite, sleep, and mood.
作用機序
5-HIAA is an intermediate in the metabolism of tryptophan and is involved in the regulation of serotonin levels. It is metabolized by MAO, which is an enzyme that catalyzes the oxidation of monoamines. 5-HIAA is then methylated to form 5-MT, which is then further metabolized by other enzymes. The metabolism of 5-HIAA is important in the regulation of serotonin levels, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects
5-HIAA plays an important role in the regulation of serotonin levels in the body. Serotonin is a neurotransmitter that is involved in a variety of physiological processes, including appetite, sleep, and mood. Low levels of serotonin have been linked to depression, anxiety, and other mental health disorders. Furthermore, 5-HIAA has been shown to play a role in the regulation of appetite, as well as in the regulation of circadian rhythms.
実験室実験の利点と制限
The use of 5-HIAA in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that can be easily stored and transported. Third, it is a non-toxic compound that is safe to handle. However, there are some limitations to the use of 5-HIAA in laboratory experiments. For example, it is not a very reactive compound, which can make it difficult to use in certain experiments. In addition, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for 5-HIAA research. First, further research could be conducted to explore the role of 5-HIAA in the regulation of serotonin levels. Second, research could be conducted to explore the role of 5-HIAA in the regulation of appetite and circadian rhythms. Third, research could be conducted to explore the potential therapeutic applications of 5-HIAA, such as in the treatment of depression and anxiety. Fourth, research could be conducted to explore the potential role of 5-HIAA in the development of new drugs and treatments for various diseases and disorders. Finally, research could be conducted to explore the potential use of 5-HIAA in the development of new diagnostic tests and biomarkers.
合成法
5-HIAA is synthesized through a multi-step process. First, tryptophan is decarboxylated to form 5-hydroxytryptamine (5-HT). 5-HT is then oxidized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA). Finally, 5-HIAA is methylated to form 5-methoxytryptamine (5-MT). The synthesis of 5-HIAA is an important step in the metabolism of tryptophan, and is regulated by MAO, which is an enzyme that catalyzes the oxidation of monoamines.
特性
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXNWWZYMLXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)




![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)


![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B6619432.png)